4-Acetyl-1-benzyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one 4-Acetyl-1-benzyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one
Brand Name: Vulcanchem
CAS No.: 331751-42-9
VCID: VC0490926
InChI: InChI=1S/C19H17NO3/c1-13(21)16-17(15-10-6-3-7-11-15)20(19(23)18(16)22)12-14-8-4-2-5-9-14/h2-11,17,22H,12H2,1H3
SMILES: CC(=O)C1=C(C(=O)N(C1C2=CC=CC=C2)CC3=CC=CC=C3)O
Molecular Formula: C19H17NO3
Molecular Weight: 307.3g/mol

4-Acetyl-1-benzyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one

CAS No.: 331751-42-9

Main Products

VCID: VC0490926

Molecular Formula: C19H17NO3

Molecular Weight: 307.3g/mol

4-Acetyl-1-benzyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one - 331751-42-9

CAS No. 331751-42-9
Product Name 4-Acetyl-1-benzyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one
Molecular Formula C19H17NO3
Molecular Weight 307.3g/mol
IUPAC Name 3-acetyl-1-benzyl-4-hydroxy-2-phenyl-2H-pyrrol-5-one
Standard InChI InChI=1S/C19H17NO3/c1-13(21)16-17(15-10-6-3-7-11-15)20(19(23)18(16)22)12-14-8-4-2-5-9-14/h2-11,17,22H,12H2,1H3
Standard InChIKey JTNMFQBLADRMKN-UHFFFAOYSA-N
SMILES CC(=O)C1=C(C(=O)N(C1C2=CC=CC=C2)CC3=CC=CC=C3)O
Canonical SMILES CC(=O)C1=C(C(=O)N(C1C2=CC=CC=C2)CC3=CC=CC=C3)O
PubChem Compound 2868907
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator